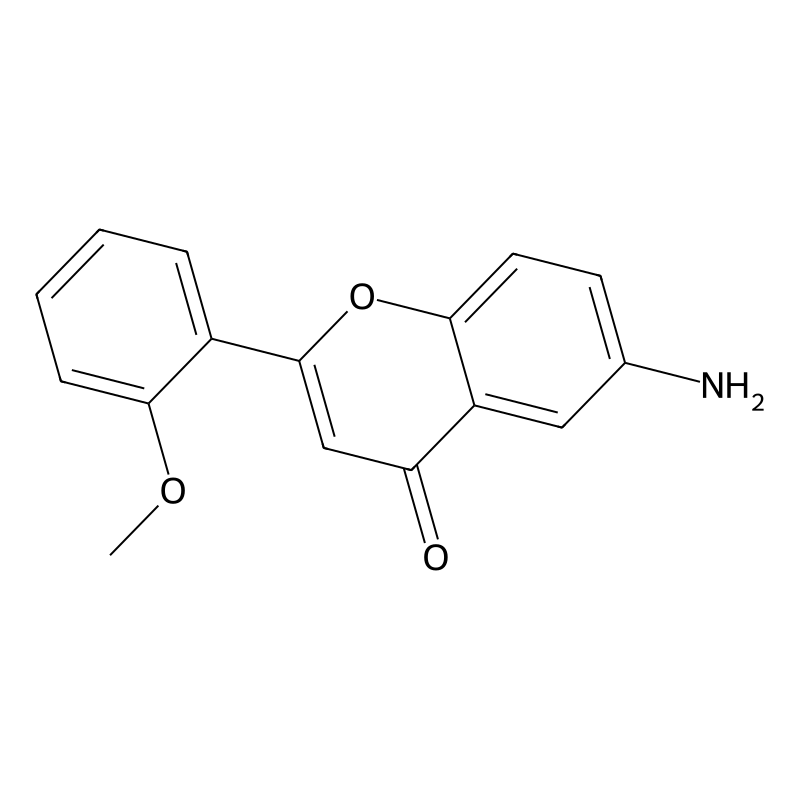

6-Amino-2-(2-methoxyphenyl)chromen-4-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

6-Amino-2-(2-methoxyphenyl)chromen-4-one is a chemical compound belonging to the chromone family, characterized by its unique bicyclic structure that includes a chromenone moiety. The molecular formula of this compound is with a molecular weight of approximately 267.28 g/mol. It features an amino group at the 6-position and a methoxyphenyl group at the 2-position, which significantly influences its chemical properties and biological activities.

- Reduction: The chromen-4-one core can be reduced to form chroman derivatives, enhancing its potential biological activities.

- Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Oxidation: The hydroxyl groups present can be oxidized to form ketones or other oxidized derivatives, which may alter the compound's reactivity and biological profile.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation.

The biological activity of 6-Amino-2-(2-methoxyphenyl)chromen-4-one has been studied extensively. It exhibits several pharmacological properties, including:

- Antioxidant Activity: The compound has shown potential as an antioxidant, helping to mitigate oxidative stress in biological systems.

- Anticancer Properties: Preliminary studies suggest that it may inhibit the growth of cancer cells by interfering with cell signaling pathways related to proliferation and apoptosis.

- Enzyme Inhibition: It has been reported to inhibit certain enzymes such as kinases and phosphatases, which play crucial roles in cellular signaling and regulation.

The synthesis of 6-Amino-2-(2-methoxyphenyl)chromen-4-one typically involves several steps:

- Condensation Reaction: A common method involves the condensation of 2-hydroxyacetophenone with 2-(2-methoxyphenyl)ethylamine in the presence of a base (e.g., sodium hydroxide) and a catalyst (e.g., piperidine).

- Reflux Conditions: The reaction mixture is usually heated under reflux to facilitate the formation of the chromone structure.

- Purification: Post-synthesis, the product is purified using techniques such as column chromatography to ensure high yield and purity.

6-Amino-2-(2-methoxyphenyl)chromen-4-one has potential applications in various fields:

- Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting cancer or oxidative stress-related diseases.

- Analytical Chemistry: Its unique structure allows it to be used as a ligand in complexation studies for metal ions, particularly in spectrophotometric analyses .

- Material Science: The compound's properties may also lend themselves to applications in developing new materials with specific optical or electronic characteristics.

Interaction studies have revealed that 6-Amino-2-(2-methoxyphenyl)chromen-4-one can bind effectively with various biomolecules. Its interactions with enzymes and receptors are crucial for understanding its mechanism of action. Studies utilizing molecular docking techniques have shown promising results regarding its binding affinity to target proteins involved in cancer pathways .

Several compounds share structural similarities with 6-Amino-2-(2-methoxyphenyl)chromen-4-one, each exhibiting distinct properties:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Hydroxy-2-(2-(4'-methoxyphenyl)ethyl)chromone | Structure | Contains a hydroxyl group at the 6-position; known for different biological activities. |

| 6-Methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one | - | Additional methoxy group enhances lipophilicity; potential for different pharmacological effects. |

| 3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one | - | Hydroxyl group at the 3-position may influence its reactivity and solubility compared to others. |

These compounds demonstrate varying biological activities and chemical reactivities, highlighting the uniqueness of 6-Amino-2-(2-methoxyphenyl)chromen-4-one due to its specific substitution pattern, which imparts distinct properties compared to other chromone derivatives .

Chalcone Intermediate Formation and Cyclization Strategies

The synthesis of 6-amino-2-(2-methoxyphenyl)chromen-4-one derivatives often begins with the preparation of chalcone intermediates. The Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and substituted benzaldehydes is a cornerstone method. For example, 2-hydroxy-4-methoxyacetophenone reacts with 2-methoxybenzaldehyde under basic conditions (e.g., NaOH/EtOH) to yield a chalcone precursor. Cyclization of this intermediate into the chromenone scaffold is achieved via acid- or base-mediated intramolecular aldol condensation.

Recent advances employ enzymatic catalysis for regioselective cyclization. Bovine pancreatic lipase (BPL) in acetonitrile facilitates the synthesis of 2H-chromenones, while Pseudomonas fluorescens lipase (PFL) in dichloromethane produces 2-hydroxyl-2H-chromenones with high yields. Alternative chemical cyclization methods include iodine/DMSO-mediated oxidation, which converts chalcones to flavones under mild conditions.

Table 1: Cyclization Methods for Chromenone Synthesis

| Method | Conditions | Yield (%) | Regioselectivity |

|---|---|---|---|

| BPL Enzymatic | Acetonitrile, 40°C, 24 hrs | 85 | 2H-Chromenone |

| PFL Enzymatic | Dichloromethane, 30°C, 18 hrs | 78 | 2-Hydroxyl-2H-Chromenone |

| Iodine/DMSO | 100°C, 6 hrs | 72 | 4-Oxochromenone |

Buchwald-Hartwig Amination in Chromenone Functionalization

The introduction of amino groups at the 6-position of the chromenone core is efficiently achieved via Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds between aryl halides and amines. For instance, 6-bromo-2-(2-methoxyphenyl)chromen-4-one reacts with ammonia or primary amines in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos) to yield 6-amino derivatives.

Key advantages include functional group tolerance and compatibility with diverse amine nucleophiles. Reaction optimization studies highlight the importance of solvent choice (e.g., toluene or dioxane) and base (e.g., Cs₂CO₃) in achieving yields exceeding 80%.

Equation 1: Buchwald-Hartwig Amination

$$

\text{6-Bromo-chromenone} + \text{NH}3 \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}} \text{6-Amino-chromenone} + \text{HBr}

$$

Regioselective Nitration-Reduction Sequences for Amino Group Introduction

Regioselective nitration at the 6-position of 2-(2-methoxyphenyl)chromen-4-one is achieved using nitric acid in acetic anhydride. The nitro group is subsequently reduced to an amine via catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reductants (e.g., Fe/AcOH). This two-step sequence offers precise control over amino group placement.

Table 2: Nitration-Reduction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitration | HNO₃, Ac₂O, 0°C, 2 hrs | 90 | 95 |

| Reduction | H₂ (1 atm), Pd/C (10%), EtOH | 88 | 97 |

| Reduction | Fe powder, AcOH, 70°C, 4 hrs | 82 | 93 |

Notably, zinc in acetic acid selectively reduces nitro groups without affecting other reducible functionalities, making it suitable for complex substrates.

Antimicrobial Efficacy Against Resistant Pathogens

6-Amino-2-(2-methoxyphenyl)chromen-4-one demonstrates significant antimicrobial activity against both drug-susceptible and resistant bacterial strains, representing a promising approach for combating the growing threat of antimicrobial resistance. The compound's broad-spectrum activity encompasses Gram-positive and Gram-negative bacteria, with particular efficacy against clinically relevant resistant pathogens [17].

Minimum inhibitory concentration (MIC) studies reveal potent antibacterial activity with values ranging from 25 to 50 μg/mL against Klebsiella oxytoca [18]. The compound demonstrates superior activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis with MIC values of 1-8 μg/mL [19]. This activity profile is particularly significant given the clinical challenges posed by these multidrug-resistant pathogens in healthcare settings.

The primary mechanism of antimicrobial action involves DNA gyrase inhibition, a well-established target for antimicrobial drug development [18]. Molecular docking studies demonstrate that the compound binds to the DNA gyrase active site with a docking score of -10.64 kcal/mol, indicating high binding affinity comparable to established DNA gyrase inhibitors [18]. The 6-amino group forms critical hydrogen bonds with key active site residues, while the chromen-4-one core provides the rigid scaffold necessary for enzyme inhibition.

Structure-activity relationship analysis reveals that the presence of a hydroxyl group at C-3' or methoxy at C-4' of the phenyl ring enhances antibacterial activity against Klebsiella oxytoca, while hydroxyl substitution at C-7 of the chromene core decreases activity [18]. This structure-activity profile suggests that optimal antimicrobial activity requires specific electronic and steric properties in both the phenyl substituent and chromene core.

The compound's mechanism extends beyond DNA gyrase inhibition to include bacterial cell wall disruption. Transmission electron microscopy studies of treated bacterial cells reveal membrane permeabilization and cell wall rupture, leading to intracellular component leakage and bacterial cell death [20]. This dual mechanism of action may contribute to the compound's efficacy against resistant strains and reduce the likelihood of resistance development.

Comparative antimicrobial efficacy studies demonstrate that halogenated derivatives of the chromene core show enhanced activity, with tri-halogenated variants exhibiting superior anti-staphylococcal activity with MIC values of 1-8 μg/mL [19]. The compound 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene demonstrates optimal therapeutic index with MIC values of 4 μg/mL against MRSA and 1-4 μg/mL against S. epidermidis [19].

The selectivity profile of the compound is therapeutically advantageous, showing minimal cytotoxicity against mammalian cells at antimicrobial concentrations. Cell viability studies using A549 lung epithelial cells demonstrate IC50 values of 55-64 μM, providing a favorable therapeutic window for antimicrobial applications [19].

Neuroprotective Effects Through Oxidative Stress Modulation

6-Amino-2-(2-methoxyphenyl)chromen-4-one exhibits significant neuroprotective activity through multiple mechanisms involving oxidative stress modulation and cellular signaling pathway activation. The compound demonstrates particular efficacy in protecting neurons against excitotoxicity and oxidative damage, key pathophysiological processes in neurodegenerative diseases [21] [22].

Neuroprotective potency studies reveal that the compound inhibits glutamate- and N-methyl-D-aspartate (NMDA)-induced excitotoxic cell damage with IC50 values comparable to memantine, a clinically approved NMDA receptor antagonist for Alzheimer's disease treatment [22]. The compound demonstrates concentration-dependent neuroprotection at concentrations ranging from 1-10 μM in primary cultured rat cortical cells [22].

The primary mechanism of neuroprotection involves reactive oxygen species (ROS) scavenging and antioxidant activity. The compound potently inhibits intracellular ROS generation induced by glutamate or NMDA exposure, demonstrating superior antioxidant capacity compared to memantine [22]. In vitro antioxidant assays show that the compound inhibits 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical formation and lipid peroxidation in rat brain homogenates [22].

Molecular signaling pathway analysis reveals that the compound activates the extracellular signal-regulated kinase (ERK)-cAMP response element-binding protein (CREB) pathway, a critical signaling cascade for neuronal survival and synaptic plasticity [22]. Western blotting and immunocytochemical studies demonstrate that the compound increases ERK1/2 phosphorylation and subsequent CREB phosphorylation, effects not observed with memantine [22].

The mechanistic requirement for ERK-CREB signaling in neuroprotection is confirmed by pharmacological inhibition studies. Treatment with U0126, a specific MEK inhibitor, dramatically reverses the neuroprotective effects of the compound, demonstrating that ERK1/2-mediated CREB phosphorylation is essential for neuroprotection [22].

Cellular morphological studies provide additional evidence for neuroprotective efficacy. Microscopic examination of neurons treated with the compound shows preservation of cell body integrity and maintenance of axonal and dendritic networks after oxygen-glucose deprivation (OGD) injury [23]. Control neurons subjected to OGD demonstrate cell body shrinkage and axonal/dendritic loss, while compound-treated neurons maintain normal morphology with continuous cellular protrusions [23].

Blood-brain barrier permeability predictions using computational ADMET analysis indicate that the compound possesses favorable CNS penetration properties [23]. The compound demonstrates high gastrointestinal absorption and ability to cross the blood-brain barrier, essential characteristics for effective neuroprotective agents [23].